1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14(2)15-3-5-17(6-4-15)24-13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGUDMMUMNGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Azidopiperidine
4-Azidopiperidine serves as the azide component for the CuAAC reaction. Its synthesis proceeds via nitration, reduction, and diazotization:
- Nitration : Piperidine is nitrated at the 4-position using fuming nitric acid and sulfuric acid to yield 4-nitropiperidine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to 4-aminopiperidine.
- Diazotization and Azidation : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium intermediate, which is subsequently substituted with sodium azide (NaN₃) to afford 4-azidopiperidine.
Key Reaction Conditions :
- Nitration: 0–5°C, 48 hours.
- Reduction: 50 psi H₂, 25°C, 12 hours.
- Diazotization: 0°C, 2 hours.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with propargyl bromide under CuAAC conditions to form the triazole ring:
$$
\text{4-Azidopiperidine} + \text{Propargyl bromide} \xrightarrow{\text{CuSO₄, Sodium ascorbate}} \text{4-(1H-1,2,3-Triazol-1-yl)piperidine}
$$
Procedure :
- 4-Azidopiperidine (1.0 mmol) and propargyl bromide (1.2 mmol) are dissolved in a 1:2 mixture of water and methanol.
- Copper(II) sulfate (0.1 mmol) and sodium ascorbate (0.2 mmol) are added.
- The reaction is stirred at 25°C for 12 hours, yielding 4-(1H-1,2,3-triazol-1-yl)piperidine after column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 85–90% (typical for CuAAC).
Synthesis of 2-(4-Isopropylphenoxy)ethanone
Alkylation of 4-Isopropylphenol
4-Isopropylphenol is alkylated with 1,2-dibromoethanone under basic conditions to install the ethanone moiety:
$$
\text{4-Isopropylphenol} + \text{1,2-Dibromoethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Bromo-2-(4-isopropylphenoxy)ethanone}
$$
Procedure :
- 4-Isopropylphenol (1.0 mmol) and 1,2-dibromoethanone (1.1 mmol) are combined in dry dimethylformamide (DMF).
- Potassium carbonate (2.0 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
- The product is isolated via vacuum distillation and recrystallized from ethanol.
Final Coupling: Nucleophilic Substitution
The piperidine-triazole fragment reacts with the bromoethanone intermediate to form the target compound:
$$
\text{4-(1H-1,2,3-Triazol-1-yl)piperidine} + \text{1-Bromo-2-(4-isopropylphenoxy)ethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Procedure :
- 4-(1H-1,2,3-Triazol-1-yl)piperidine (1.0 mmol) and 1-bromo-2-(4-isopropylphenoxy)ethanone (1.05 mmol) are dissolved in DMF.
- Potassium carbonate (2.0 mmol) is added, and the reaction is heated to 80°C for 8 hours.
- Purification via column chromatography (SiO₂, dichloromethane/methanol) yields the final product.
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H, triazole-H), 7.25 (d, J = 8.4 Hz, 2H, aromatic-H), 6.85 (d, J = 8.4 Hz, 2H, aromatic-H), 4.45 (m, 2H, piperidine-H), 3.95 (s, 2H, OCH₂CO), 3.20 (m, 4H, piperidine-H), 2.90 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
- IR (KBr) : 3110 cm⁻¹ (C–H triazole), 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).
- MS (ESI+) : m/z 329.2 [M+H]⁺.
Purity and Yield Optimization
- HPLC Purity : >98% (C18 column, acetonitrile/water).
- Recrystallization Solvent : Ethanol/water (4:1).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate | 85–90 | High regioselectivity, mild conditions | Requires metal catalyst |
| Phenoxy-ethanone synthesis | K₂CO₃, DMF | 70–75 | Simple alkylation | Competing elimination side reactions |
| Final coupling | K₂CO₃, DMF, 80°C | 65–70 | Direct displacement | Moderate yield due to steric hindrance |
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the triazole or phenoxy rings.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic Amine Variation : Piperidine (target) vs. piperazine (5i, 13a) or azepane (2dan). Piperazine derivatives often exhibit enhanced solubility due to higher basicity, while piperidine may improve blood-brain barrier penetration .
- Triazole Substituents: The 4-isopropylphenoxy group in the target compound offers steric bulk compared to smaller substituents like methoxy (2cab) or halogens (9g). This could influence target binding selectivity .
- Biological Activity: Compounds with benzothiazole (5i) or nitroimidazole () moieties show anticancer effects, suggesting that the target compound’s isopropylphenoxy group might similarly modulate cytotoxicity .
Key Observations :
- The target compound’s synthesis likely parallels methods in and , where haloethanones react with amines (e.g., piperidine) under nucleophilic conditions .
- High-yield routes (e.g., 98% for 2dan) emphasize the efficiency of copper-catalyzed azide-alkyne cyclization (CuAAC) for triazole formation, a method applicable to the target compound .
Spectroscopic Characterization
Table 3: Spectral Data Comparisons
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.40 g/mol. The structure features a piperidine ring linked to a triazole moiety and an isopropylphenoxy group, which may contribute to its biological properties.
Synthesis
The synthesis of triazole-containing compounds often involves click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the 1,2,3-triazole ring. The specific synthetic pathway for this compound typically includes:
- Formation of the Triazole Ring : Reacting an azide with an alkyne in the presence of a copper catalyst.
- Piperidine Integration : Introducing piperidine to form the desired piperidinyl-triazole structure.
- Phenoxy Substitution : Attaching the isopropylphenoxy group through nucleophilic substitution.
Antibacterial Activity
Research indicates that compounds containing the 1,2,3-triazole structure exhibit varying degrees of antibacterial activity. In vitro studies have shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against strains such as Escherichia coli and Staphylococcus aureus.
- Some derivatives demonstrated significant antibacterial effects with MIC values ranging from 8 to 32 µg/mL.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In particular:
- The compound showed cytotoxic effects on various cancer cell lines including HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 values for cytotoxicity assays ranged between 10 to 30 µM across different cell lines, indicating moderate to high potency.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Study on Antibacterial Effects :
- Anticancer Research :
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 16 µg/mL |
| Compound B | Anticancer | HL-60 | 12 µM |
| Compound C | Antibacterial | Bacillus subtilis | 8 µg/mL |
| Compound D | Anticancer | MCF-7 | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
